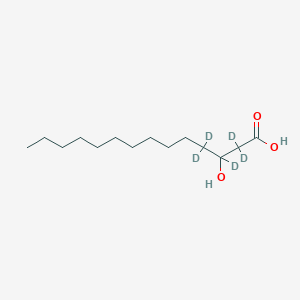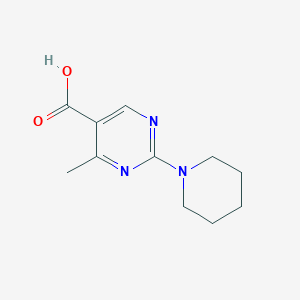
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound with the molecular weight of 221.26 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the retrieved data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrimidine derivatives have been evaluated for their antimicrobial activity. For instance, certain pyrimidine compounds have shown potential in interacting with proteins like oxidoreductase, which plays a role in antibacterial activity .
Antioxidant Activities
Increased reactive oxygen species (ROS) are associated with numerous chronic inflammatory conditions. Pyrimidine derivatives, including those with a piperidine moiety, have shown diverse biological activities such as antioxidant properties, which are significant in the treatment of diseases like diabetes, cancer, and cardiovascular diseases .
Chemotherapeutic Potential
Compounds like monastrol, a derivative of pyrimidine, act as inhibitors of mitotic kinesin and have been explored for their chemotherapeutic potential in cancer treatment .
Drug Discovery Scaffolds
Pyrimidine and its derivatives serve as privileged scaffolds in drug discovery due to their enzymatic inhibitory activity. This makes them valuable in the development of treatments for various diseases .
Synthesis of Complex Molecules
Pyrimidine derivatives are also involved in the synthesis of complex molecules through reactions like the Suzuki−Miyaura cross-coupling, which is crucial in medicinal chemistry for creating targeted drug molecules .
Formation of Piperidine Derivatives
Piperidine derivatives have been the focus of recent scientific literature due to their importance in intra- and intermolecular reactions leading to the formation of various piperidine structures, which are key intermediates in pharmaceutical synthesis .
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound likely exerts its effects through interactions with its target These interactions can involve binding, inhibition, or modulation. For instance, it might act as an agonist or antagonist, affecting downstream signaling pathways .
Biochemical Pathways
The downstream effects of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid depend on the pathways it influencesConsidering its piperidine structure, it may impact neurotransmitter systems, cell signaling, or metabolic pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, interactions with other medications may affect its pharmacokinetics or therapeutic outcomes.
Researchers continue to explore its therapeutic potential, and future studies may reveal more about its precise targets and effects . 🌟
Eigenschaften
IUPAC Name |
4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDXFSROAJWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586488 | |
| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924872-01-5 | |
| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
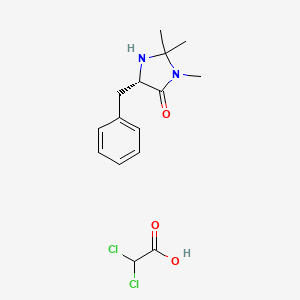
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
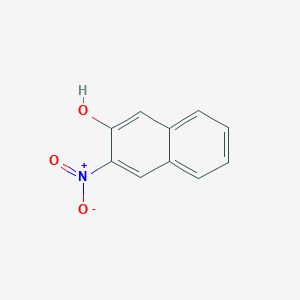
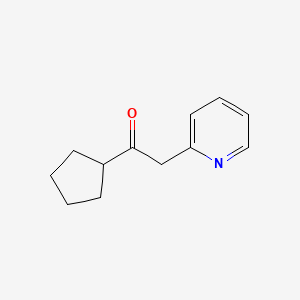
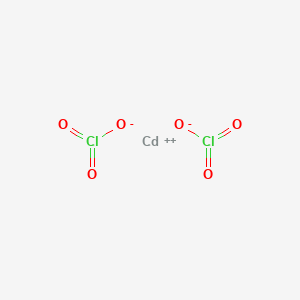

![Tetrasodium;5-[[4-[[6-[[6-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B1627118.png)

![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)

